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molecular formula C12H9ClN2O B8393417 4-Chloro-1-methyl-6-(prop-2-ynyloxy)phthalazine

4-Chloro-1-methyl-6-(prop-2-ynyloxy)phthalazine

Cat. No. B8393417
M. Wt: 232.66 g/mol
InChI Key: AMCPESHKUCEPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012217B2

Procedure details

The mixture of 4-chloro-6-hydroxy-1-methylphthalazine (5) (195 mg, 1.00 mmol), 80% propargyl bromide (1.30 mmol) in toluene (145 μL), K2CO3 (187 mg, 1.35 mmol), and acetone (8 mL) is stirred at 68° C. under argon for 23 h, then cooled to room temperature, and concentrated. The residue is diluted with H2O (50 mL) and extracted with ethyl acetate (70 mL and 60 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (33% to 50% ethyl acetate/hexane) to give 129 mg (55%) of 6 as a light-yellow solid, mp 169-171° C. IR 3077, 1401, 1217 cm−1; 1H NMR (CDCl3) δ 2.66 (t, J=2.4 Hz, 1H, C≡CH), 2.97 (s, 3H, CH3), 4.96 (d, J=2.4 Hz, 2H, CH2C≡CH), 7.62 (dd, J=9.3, 2.7 Hz, 1H, 7-PhthH), 7.69 (d, J=2.7 Hz, 1H, 5-PhthH), 8.05 ppm (d, J=9.3 Hz, 1H, 8-PhthH).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
145 μL
Type
solvent
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[C:5]([CH3:13])=[N:4][N:3]=1.[CH2:14](Br)[C:15]#[CH:16].C([O-])([O-])=O.[K+].[K+].CC(C)=O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH2:16][C:15]#[CH:14])[CH:10]=2)[C:5]([CH3:13])=[N:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
195 mg
Type
reactant
Smiles
ClC1=NN=C(C2=CC=C(C=C12)O)C
Name
Quantity
1.3 mmol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
187 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
145 μL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
is stirred at 68° C. under argon for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue is diluted with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (70 mL and 60 mL)
WASH
Type
WASH
Details
The extract is washed (brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After solvent removal at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel (33% to 50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=C(C=C12)OCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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